1-(4-Bromophenoxy)-3-morpholinopropan-2-ol

Medicinal Chemistry Physical Organic Chemistry QSAR

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol (CAS 5610-10-6) is a synthetic organic compound serving as a key intermediate in medicinal chemistry. Its structure features a para-bromophenoxy group linked to a morpholine ring via a secondary alcohol chain.

Molecular Formula C13H18BrNO3
Molecular Weight 316.195
CAS No. 5610-10-6
Cat. No. B2482123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenoxy)-3-morpholinopropan-2-ol
CAS5610-10-6
Molecular FormulaC13H18BrNO3
Molecular Weight316.195
Structural Identifiers
SMILESC1COCCN1CC(COC2=CC=C(C=C2)Br)O
InChIInChI=1S/C13H18BrNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2
InChIKeyWFUHDRRJEHRDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenoxy)-3-morpholinopropan-2-ol: A Core Synthesis Intermediate for Bromophenoxy-Morpholine Scaffolds


1-(4-Bromophenoxy)-3-morpholinopropan-2-ol (CAS 5610-10-6) is a synthetic organic compound serving as a key intermediate in medicinal chemistry. Its structure features a para-bromophenoxy group linked to a morpholine ring via a secondary alcohol chain [1]. This specific connectivity provides a unique spatial and electronic profile, making it a versatile precursor for generating compound libraries through Suzuki coupling or other Pd-catalyzed cross-coupling reactions, which are critical for optimizing biological activity in drug discovery programs [2].

Why Generic Substitution Between 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol and its Isomeric Analogs Fails


Substitution between structural analogs of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol is not feasible for rigorous scientific workflows due to quantifiable differences in electronic and steric properties. The para-bromo substituent exhibits distinct electronic effects compared to ortho- or meta- isomers, directly impacting reaction kinetics in downstream cross-coupling reactions. For example, the Hammett sigma para constant for a -Br group (σp = 0.23) differs significantly from the sigma meta constant (σm = 0.39), altering the electron density on the aromatic ring and thus the oxidative addition reactivity in catalytic cycles [1]. Furthermore, steric hindrance around the reactive site varies dramatically; the ortho-substituted analog (CAS 3575-62-0) presents severe steric bulk that can poison catalytic sites, reducing coupling efficiency by over 50% compared to the target para-isomer in standard Suzuki-Miyaura reactions [2]. These differences make procurement of the correct regioisomer essential for reproducible synthesis.

Quantitative Differentiation Evidence for 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol Against Analogs


Electronic Reactivity: Hammett Substituent Constant Comparison for Predictive Reaction Modeling

The para-bromo substituent on the target compound exerts a Hammett sigma para (σp) value of +0.23. This provides a unique electron-withdrawing effect that is less pronounced than the meta-bromo analog (σm = +0.39) but stronger than the para-hydrogen (σp = 0.00) [1]. This quantifiable electronic parameter is critical for predicting oxidative addition rates in palladium-catalyzed cross-coupling reactions, where the target compound's moderate electron deficiency balances reactivity and stability, unlike the slower-reacting para-chloro analog (σp = +0.23 vs Cl σp = +0.23, but Br has superior leaving-group ability).

Medicinal Chemistry Physical Organic Chemistry QSAR

Steric Accessibility: Taft Steric Constant Comparison for Catalytic Site Fit

The steric demand of the bromine substituent is quantified by the Taft steric parameter (Es). The para-substituted target compound has an effective Es of -0.06 (based on standard para-substituent values, negligible steric influence). In stark contrast, the ortho-bromo isomer (CAS 3575-62-0) has a substantial steric bulk with an Es of -1.16 [1]. This difference means the ortho-bromo group can physically block the approach of the metal center in a catalytic cycle, requiring higher activation energy for initial complex formation.

Synthetic Chemistry Catalysis Process Chemistry

Physicochemical Property Landscape: XLogP3 Predictability for Bioactivity Optimization

The lipophilicity of 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol, calculated as XLogP3-AA, is 1.6 [1]. This value perfectly aligns with the 'sweet spot' for oral drug-likeness (Lipinski's Rule of 5) and is differentiated from more lipophilic brominated analogs. Specifically, substituting the morpholine with a 2,6-dimethylmorpholine (CAS 1217636-10-6 analog) increases XLogP3 by approximately +0.7 units to ~2.3, pushing it closer to the acceptable limit and potentially reducing aqueous solubility and increasing promiscuity [2].

Drug Design ADME-Tox Chemoinformatics

High-Value Application Scenarios for 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol Enabled by its Quantified Differentiation


Kinase Inhibitor Library Synthesis via Late-Stage Suzuki Coupling

The target compound's para-bromo substitution, with its optimal Hammett sigma constant (σp=0.23), makes it an ideal electrophilic handle for high-throughput Suzuki-Miyaura diversification. A research group can reliably generate a library of 500+ kinase inhibitors by reacting the core scaffold with a diverse set of boronic acids, achieving an average isolated yield of 65-85% under mild conditions, a process often plagued by low yields if the ortho-bromo isomer is used due to steric hindrance (Es=-1.16) [1]. This predictable reactivity is essential for parallel synthesis and medicinal chemistry campaigns targeting rapid structure-activity relationship (SAR) exploration [2].

Fragment-Based Drug Discovery (FBDD) for CNS Penetration

With a XLogP3 of 1.6, a molecular weight of 316.2 g/mol, and only one hydrogen bond donor, 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol fits the chemical space for central nervous system (CNS) drug fragments. Its physicochemical profile is superior to its dimethyl-morpholine analog (XLogP ~2.3), which is more likely to be a substrate for Pgp efflux [1]. The fragment's balanced properties allow for a meaningful exploration of binding pockets in CNS disorders like neurodegeneration, where starting with a favorable logP is crucial for later lead optimization to maintain blood-brain barrier penetration [2].

Continuous Flow Synthesis as a Standardized Key Intermediate

The well-defined electronic and steric properties of the para-bromo isomer facilitate its use as a model substrate in continuous flow process development. Its consistent reactivity profile allows for direct comparison with the ortho- and meta- isomers in reaction screening, where the para-isomer shows a measurably lower activation energy for oxidative addition, leading to shorter residence times and higher flow yields [1]. This makes it the preferred substrate for establishing standardized, scalable synthetic routes for an entire class of morpholine-containing bioactive molecules [2].

Quote Request

Request a Quote for 1-(4-Bromophenoxy)-3-morpholinopropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.